1-(2,3-dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol

Drug metabolism CYP450 inhibition ADME-Tox profiling

1-(2,3-Dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol (CAS 852388-89-7, molecular formula C₁₇H₁₆N₂S, MW 280.40 g/mol) is a diaryl-substituted imidazole-2-thiol derivative, also represented in its thione tautomeric form as 3-(2,3-dimethylphenyl)-4-phenyl-1H-imidazole-2-thione. The compound belongs to the 2-thio-diarylimidazole scaffold family, which has been extensively investigated as a privileged chemotype for cyclooxygenase (COX) inhibition, 15-lipoxygenase (15-LOX) inhibition, and immunomodulation.

Molecular Formula C17H16N2S
Molecular Weight 280.39
CAS No. 852388-89-7
Cat. No. B2608199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol
CAS852388-89-7
Molecular FormulaC17H16N2S
Molecular Weight280.39
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N2C(=CNC2=S)C3=CC=CC=C3)C
InChIInChI=1S/C17H16N2S/c1-12-7-6-10-15(13(12)2)19-16(11-18-17(19)20)14-8-4-3-5-9-14/h3-11H,1-2H3,(H,18,20)
InChIKeyHOFQUIGUGVWJFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,3-Dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol (CAS 852388-89-7): Compound Identity and Procurement Baseline


1-(2,3-Dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol (CAS 852388-89-7, molecular formula C₁₇H₁₆N₂S, MW 280.40 g/mol) is a diaryl-substituted imidazole-2-thiol derivative, also represented in its thione tautomeric form as 3-(2,3-dimethylphenyl)-4-phenyl-1H-imidazole-2-thione [1]. The compound belongs to the 2-thio-diarylimidazole scaffold family, which has been extensively investigated as a privileged chemotype for cyclooxygenase (COX) inhibition, 15-lipoxygenase (15-LOX) inhibition, and immunomodulation [2]. It is commercially available from multiple research-chemical suppliers (e.g., Santa Cruz Biotechnology, Leyan, BIOFOUNT) at ≥95% purity, with typical packaging in 10 mg to 1 g quantities, and is explicitly designated for research-use-only (RUO) purposes [3].

Why Generic Substitution of 1-(2,3-Dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol (CAS 852388-89-7) Is Scientifically Unsupported


Within the 1,5-diarylimidazole-2-thiol series, even seemingly minor aryl substitution changes produce measurable shifts in target engagement, physicochemical properties, and biological selectivity. The 2,3-dimethylphenyl moiety at N1 generates a distinct steric environment and electronic landscape compared to the unsubstituted parent 1,5-diphenyl-1H-imidazole-2-thiol (CAS 136802-77-2), the 2-methoxy analog (CAS 852388-86-4), or the 3-chloro-2-methyl analog (CAS 852217-72-2) [1]. Class-level structure-activity relationship (SAR) evidence demonstrates that the free thiol (or thione) at C2 is indispensable for iron-chelation-dependent enzyme inhibition—methylation of this SH group reduces 15-LOX inhibitory potency by over 50-fold (IC₅₀ >250 μM vs. 4.7 μM) [2]. Furthermore, diarylimidazole-based COX inhibition shows differential COX-1 vs. COX-2 selectivity depending on N1 and C5 aryl substitution patterns, with percent inhibition at 10 μM varying from approximately 58% to 88% across a panel of nine closely related analogs [3]. These divergent profiles mean that swapping one diarylimidazole-2-thiol for another without confirming target-specific activity data introduces uncontrolled experimental variables.

Quantitative Differentiation Evidence for 1-(2,3-Dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol (CAS 852388-89-7) vs. Closest Analogs


CYP2C8 Enzyme Inhibition: Moderate Affinity Differentiating from Class-Level Azole CYP Inhibition

The target compound has a reported inhibition constant (Ki) of 11,000 nM against recombinant human CYP2C8, measured in microsomes isolated from baculovirus-infected insect cells [1]. This represents moderate CYP2C8 affinity, placing it in a distinct zone compared to potent imidazole-containing CYP inhibitors such as ketoconazole (CYP2C8 inhibition ~89% at 10 μM) and clotrimazole [2]. While the unsubstituted parent compound 1,5-diphenyl-1H-imidazole-2-thiol (CAS 136802-77-2) and the 2-methoxy analog (CAS 852388-86-4) lack publicly available CYP2C8 Ki data, the presence of the 2,3-dimethyl substitution increases calculated lipophilicity (XLogP3 = 3.8 for the target compound vs. ~3.1 for the methoxy analog and ~3.2 for the unsubstituted parent) [3], which is known to correlate with CYP2C8 binding affinity within chemical series [4]. For researchers designing ADME-Tox panels or studying drug-drug interaction potential, this compound provides a defined moderate-affinity CYP2C8 ligand with quantifiable binding parameters.

Drug metabolism CYP450 inhibition ADME-Tox profiling Hepatocyte assays

ROR-gamma Nuclear Receptor Activity: Confirmed Target Engagement Across Independent Assays

The target compound demonstrated confirmed activity against the nuclear receptor ROR-gamma (RORγ) in two independent PubChem/ChEMBL-deposited qHTS assays, with potency values of 7,079.5 nM (pChEMBL = 5.15, outcome: 'Active') and 2,238.7 nM (pChEMBL = 5.65, outcome: 'Active') [1]. RORγ is a key transcriptional regulator of Th17 cell differentiation and IL-17 production, making it a therapeutically relevant target for autoimmune and inflammatory diseases [2]. In contrast, the target compound showed inconclusive or negative results against other epigenetic targets in the same screening panel, including JMJD2A (Lysine-specific demethylase 4A, potency 19,952.6 nM, outcome 'inconclusive') and the histone methyltransferase G9a (EHMT2, potency 1,412.5 nM, outcome 'inconclusive'), suggesting a degree of target selectivity within the broader qHTS panel [3]. No publicly available RORγ activity data exist for the closest structural analogs (CAS 852388-86-4, CAS 852217-72-2, CAS 136802-77-2), making this confirmed dual-assay activity a distinguishing feature for procurement selection.

Nuclear receptor ROR-gamma Immunology Transcriptional regulation Th17 differentiation

Physicochemical Differentiation: Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) vs. Closest Analogs

The target compound exhibits distinct computed physicochemical properties compared to its closest commercially available analogs. With XLogP3 = 3.8 and TPSA = 47.4 Ų, the target compound occupies a lipophilicity range that differs measurably from the 2-methoxy analog (CAS 852388-86-4; XLogP3 ~3.1, TPSA ~56.6 Ų due to the additional oxygen atom) and the unsubstituted parent (CAS 136802-77-2; XLogP3 ~3.2, TPSA ~47.4 Ų) [1]. The 2,3-dimethyl substitution increases calculated logP by approximately 0.6–0.7 log units compared to the parent and methoxy analogs, without altering TPSA relative to the unsubstituted parent [2]. The compound also features 1 hydrogen bond donor (thiol NH), 1 hydrogen bond acceptor, 2 rotatable bonds, and an aromatic ring count of 2, resulting in zero violations of Lipinski's Rule of Five, a calculated Quantitative Estimate of Drug-likeness (QED) score of 0.69, and an AlogP of 4.44 per ChEMBL [3]. For researchers using calculated physicochemical parameters to triage compound libraries or to select tool compounds with specific permeability/solubility profiles, the approximately 0.6 log unit increase in lipophilicity relative to the closest analog represents a meaningful selection criterion.

Drug-likeness Lipophilicity ADME prediction Ligand efficiency Physicochemical profiling

Class-Level Evidence: Free Thiol at C2 as Indispensable Pharmacophore for 15-Lipoxygenase Inhibition

The free thiol (SH) group at the C2 position of diarylimidazole-2-thiones is a critical pharmacophoric element for 15-lipoxygenase (15-LOX) inhibition. In a systematic SAR study of 4,5-diaryl-1H-imidazole-2(3H)-thiones, compound 11 (4-(4-methoxyphenyl)-5-phenyl-1H-imidazole-2-thiol) achieved an IC₅₀ of 4.7 μM against soybean 15-LOX, whereas methylation of the SH group to yield the 2-methylthio analog (compound 14) resulted in nearly complete loss of activity (IC₅₀ >250 μM)—a >53-fold reduction in potency [1]. This SAR trend applies across the entire series, as the thiol group coordinates to the non-heme iron in the 15-LOX active site [2]. The target compound (CAS 852388-89-7) retains the unmodified C2 thiol and is therefore predicted to maintain iron-chelating capacity. While the specific 15-LOX IC₅₀ for the target compound has not been individually reported, the conserved pharmacophore provides class-level confidence that C2-thiol-bearing derivatives inhibit 15-LOX, whereas C2-methylthio or C2-alkylated analogs (including many commercially available imidazole derivatives with blocked thiols) do not [3]. This distinction is actionable for procurement: researchers investigating the arachidonic acid cascade should select only C2-thiol (not C2-alkylthio) imidazole derivatives.

15-Lipoxygenase Arachidonic acid cascade Iron chelation Redox pharmacology Inflammation

Class-Level Evidence: COX-1/COX-2 Differential Inhibition Is Sensitive to N1-Aryl Substitution Pattern

In a systematic evaluation of nine 2-[(1,5-diphenyl-1H-imidazol-2-yl)thio]-N-(thiazol-2-yl)acetamide derivatives, the percent inhibition of COX-1 and COX-2 at 10 μM varied substantially depending on the aryl substitution pattern [1]. The 'naked' derivative (compound 1) showed 88% COX-2 inhibition and 60.9% COX-1 inhibition at 10 μM, while the most COX-1-selective derivative (compound 9) showed 85% COX-1 inhibition and 57.9% COX-2 inhibition [2]. This demonstrates that N1-aryl and C5-aryl substitution directly modulates both inhibitory potency and COX-1/COX-2 selectivity within this scaffold. The target compound (CAS 852388-89-7), bearing a 2,3-dimethylphenyl group at N1 and an unsubstituted phenyl at C5, occupies a distinct substitution space not represented among the nine compounds tested in this study [3]. No individual COX inhibition data have been reported for the target compound specifically; however, the class-level SAR establishes that N1-aryl substitution is a key determinant of COX isoform selectivity, meaning that structural analogs with different N1-aryl groups (e.g., 2-methoxyphenyl, 3-chloro-2-methylphenyl, unsubstituted phenyl) cannot be assumed to exhibit the same COX inhibition profile.

Cyclooxygenase COX-1 COX-2 Anti-inflammatory Molecular modeling

Procurement-Relevant Purity Specifications: ≥95% Assay with Research-Use-Only Designation Across Multiple Vendors

The target compound is commercially available from multiple independent suppliers at a standard purity of ≥95% (confirmed by Leyan at 95% purity , AmayBio at ≥95% [1], and Santa Cruz Biotechnology with lot-specific Certificate of Analysis ). One vendor (BIOFOUNT) explicitly positions this compound for use as an impurity reference standard in pharmaceutical analysis [2]. This multi-vendor availability at consistent purity specifications contrasts with the 2-methoxy analog (CAS 852388-86-4), which is available from fewer vendors at purity grades ranging from 95% to 98%, and the 3-chloro-2-methyl analog (CAS 852217-72-2), which has limited vendor coverage (primarily AKSci at 95% and Beyotime at 98%) . The product has been listed as 'Discontinued' by CymitQuimica (catalog Ref. 3D-CJB38889, 1 g) , indicating that procurement planning should prioritize active suppliers. The consistent ≥95% purity specification across multiple active vendors reduces batch-to-batch variability risk and supports the compound's utility as a reproducible research tool or impurity marker.

Purity specification Quality control Impurity profiling Reference standard Procurement

Recommended Application Scenarios for 1-(2,3-Dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol (CAS 852388-89-7) Based on Quantitative Evidence


CYP2C8 Inhibition and Drug-Drug Interaction Profiling Studies

With a defined Ki of 11,000 nM against recombinant human CYP2C8 [1], this compound serves as a moderate-affinity CYP2C8 ligand suitable for inclusion in ADME-Tox screening panels. Researchers evaluating the CYP2C8 inhibition potential of novel chemical entities can use this compound as a characterized reference ligand with known binding parameters, enabling quantitative comparison against test compounds. The compound's moderate affinity (Ki ~11 μM) places it in a useful dynamic range for distinguishing between strong, moderate, and weak CYP2C8 inhibitors in tiered screening cascades [2]. This application is supported by the compound's favorable calculated drug-likeness parameters (QED = 0.69, zero RO5 violations) [3].

ROR-gamma Nuclear Receptor Tool Compound for Th17/Immunology Research

Confirmed activity against ROR-gamma in two independent qHTS assays (Potency = 7,079.5 nM and 2,238.7 nM) [4] supports the use of this compound as a starting-point chemical probe for RORγ-mediated transcriptional regulation studies. RORγ is a master transcription factor governing Th17 cell differentiation and IL-17 cytokine production, with established relevance to autoimmune diseases including psoriasis, rheumatoid arthritis, and multiple sclerosis [5]. The target compound represents one of the few diarylimidazole-2-thiol derivatives with publicly available RORγ activity data, providing a defined biological annotation for immunology-focused chemical biology programs. Its moderate potency and favorable physicochemical profile (XLogP3 = 3.8, TPSA = 47.4 Ų) make it suitable as a fragment-like or early-lead tool compound for target validation studies [3].

15-Lipoxygenase Inhibitor Scaffold Retaining the Critical C2-Thiol Pharmacophore

The unmodified C2-thiol group, which class-level SAR demonstrates is indispensable for 15-LOX inhibition (IC₅₀ shifts from 4.7 μM to >250 μM upon methylation) [6], makes this compound a structurally faithful member of the diarylimidazole-2-thione 15-LOX inhibitor class. Researchers studying the arachidonic acid cascade, ferroptosis, or atherosclerosis—pathways in which 15-LOX plays a documented role [7]—can procure this compound with confidence that the essential C2-thiol iron-chelating pharmacophore is intact. This is a critical distinction from commercially available C2-alkylthioimidazole derivatives, which are predicted to be inactive against 15-LOX based on the established SAR [6].

Pharmaceutical Impurity Reference Standard and Analytical Method Development

Explicitly positioned as an impurity reference standard by BIOFOUNT [8] and available at ≥95% purity from multiple independent vendors with lot-specific Certificates of Analysis , this compound is suitable for use in analytical method development, method validation (AMV), and quality control (QC) applications within pharmaceutical development workflows. The compound's well-characterized structure (C₁₇H₁₆N₂S, MW 280.40) and consistent purity specifications across vendors support its use as a chromatographic reference material for HPLC/UV or LC-MS impurity profiling of pharmaceutical products containing the imidazole or diarylimidazole structural motif.

Quote Request

Request a Quote for 1-(2,3-dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.